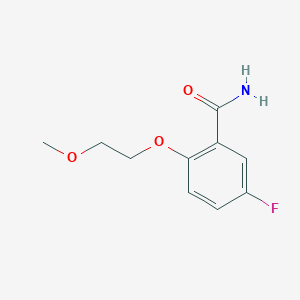

5-Fluoro-2-(2-methoxyethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

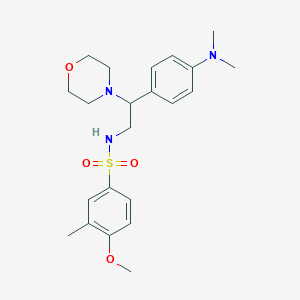

5-Fluoro-2-(2-methoxyethoxy)benzamide is a chemical compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 . It is also known as DBIB.

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.21 .Applications De Recherche Scientifique

Alzheimer's Disease Research

5-Fluoro-2-(2-methoxyethoxy)benzamide has been used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease research. It was utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Serotonin Receptor Study

Another application involved using this compound to study the internalization of serotonin-1A (5-HT(1A)) autoreceptors in the human brain. This research aimed to understand the neurobiology of serotonin-related disorders, particularly major depression. The study demonstrated that serotonin reuptake inhibitors could reduce the binding potential of this compound in the dorsal raphe nucleus (Sibon et al., 2008).

Cancer Research

This compound derivatives have been evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using PET imaging. These studies involved synthesizing fluorine-containing benzamide analogs and assessing their affinity for sigma-2 receptors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in mouse models (Tu et al., 2007).

Histone Deacetylase Inhibition

In the context of developing novel chemotherapeutic strategies, benzamide derivatives like MS-27-275, which share structural similarities with this compound, have been investigated. These compounds inhibit histone deacetylase, causing hyperacetylation of nuclear histones in tumor cell lines and showing marked in vivo antitumor activity (Saito et al., 1999).

Antimicrobial and Antioxidant Activities

Benzamides, including new derivatives isolated from endophytic Streptomyces, have been studied for their antimicrobial and antioxidant activities. These studies highlight the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

Propriétés

IUPAC Name |

5-fluoro-2-(2-methoxyethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOMKGXJGPTFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone](/img/structure/B2426268.png)

![2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate](/img/structure/B2426275.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)